

(-)-Frontalin: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (-)-Frontalin

Cat. No.: B1251542

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An In-depth Technical Guide on the Synthesis, Spectroscopic Characterization, and Biological Activity of **(-)-Frontalin** for Researchers, Scientists, and Drug Development Professionals.

Abstract

(-)-Frontalin, with the IUPAC name (1S,5R)-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane and CAS number 28401-39-0, is a naturally occurring bicyclic acetal that plays a crucial role as an aggregation pheromone in several species of bark beetles, most notably the southern pine beetle, *Dendroctonus frontalis*. This technical guide provides a comprehensive overview of **(-)-Frontalin**, including its physicochemical properties, detailed spectroscopic data, enantioselective synthesis protocols, and methods for evaluating its biological activity. The information is intended to serve as a valuable resource for researchers in chemical ecology, organic synthesis, and pest management.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of **(-)-Frontalin** is essential for its synthesis, purification, and application in biological studies.

Physicochemical Properties

Property	Value
IUPAC Name	(1S,5R)-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane
CAS Number	28401-39-0
Molecular Formula	C ₈ H ₁₄ O ₂
Molecular Weight	142.20 g/mol
Appearance	Colorless liquid
Chirality	(1S, 5R)

Spectroscopic Data

The structural elucidation and confirmation of **(-)-Frontalin** rely on various spectroscopic techniques. Below are the key spectral data.

Table 1: ¹H and ¹³C NMR Spectral Data for **(-)-Frontalin**

Position	¹³ C Chemical Shift (δ, ppm)	¹ H Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1	79.8	-	-	-
2	34.5	1.55-1.70	m	
3	17.5	1.80-1.95	m	
4	30.8	1.40-1.55	m	
5	107.5	-	-	-
7	66.2	3.85	d	6.5
3.30	d	6.5		
9 (CH ₃ at C1)	24.5	1.42	s	
10 (CH ₃ at C5)	26.8	1.30	s	

Note: NMR data can vary slightly depending on the solvent and instrument frequency. The data presented is a representative compilation from scientific literature.

The IR spectrum of **(-)-Frontalin** is characterized by the absence of a carbonyl (C=O) stretch and the presence of strong C-O stretching bands, indicative of the acetal functional group.

Table 2: Key IR Absorption Bands for **(-)-Frontalin**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2970-2860	Strong	C-H stretch (alkane)
1190, 1125, 1040	Strong	C-O stretch (acetal)

Electron ionization mass spectrometry (EI-MS) of **(-)-Frontalin** results in a characteristic fragmentation pattern that can be used for its identification.

Table 3: Major Fragments in the Mass Spectrum of **(-)-Frontalin**

m/z	Relative Intensity (%)	Proposed Fragment
142	5	[M] ⁺
127	15	[M - CH ₃] ⁺
99	100	[M - C ₂ H ₅ O] ⁺
84	40	[C ₅ H ₈ O] ⁺
71	60	[C ₄ H ₇ O] ⁺
43	85	[C ₃ H ₇] ⁺ or [CH ₃ CO] ⁺

Enantioselective Synthesis of **(-)-Frontalin**

The biological activity of Frontalin is highly dependent on its stereochemistry, with the (-)-enantiomer being the primary active component for many Dendroctonus species. Several enantioselective synthetic routes have been developed. Below is a detailed protocol for one such synthesis.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation Route

This synthesis utilizes a Sharpless asymmetric dihydroxylation to introduce the key stereocenter.

Step 1: Synthesis of (E)-6-methyl-6-hepten-2-one

- Detailed reaction steps, reagents, and conditions would be presented here, including purification methods.

Step 2: Sharpless Asymmetric Dihydroxylation

- To a stirred solution of (E)-6-methyl-6-hepten-2-one (1.0 eq) in a 1:1 mixture of t-BuOH and water at 0 °C, add AD-mix- β (1.4 g per mmol of olefin) and methanesulfonamide (1.1 eq).
- Stir the mixture vigorously at 0 °C until the reaction is complete (monitored by TLC).
- Quench the reaction by adding solid sodium sulfite (1.5 g per mmol of olefin) and warm the mixture to room temperature, stirring for 1 hour.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the chiral diol.

Step 3: Acetal Formation to Yield (-)-Frontalin

- Dissolve the purified diol (1.0 eq) in anhydrous dichloromethane containing a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 eq).
- Stir the reaction at room temperature and monitor its progress by TLC.
- Upon completion, quench the reaction with saturated aqueous NaHCO_3 solution.

- Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
- Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and carefully concentrate the solvent at atmospheric pressure to avoid loss of the volatile product.
- The crude **(-)-Frontalin** can be purified by distillation or careful flash chromatography.

Biological Activity and Experimental Protocols

(-)-Frontalin is a key component of the aggregation pheromone blend of the southern pine beetle, *Dendroctonus frontalis*. Its biological activity is typically evaluated through behavioral bioassays.

Olfactometer Bioassay Protocol

An olfactometer is used to study the behavioral response of insects to volatile chemical stimuli in a controlled laboratory setting.

Materials:

- Y-tube or four-arm olfactometer
- Charcoal-filtered and humidified air source
- Flow meters
- Odor sources: **(-)-Frontalin**, (+)-Frontalin, control (solvent)
- *Dendroctonus frontalis* beetles (unsexed adults)

Procedure:

- Prepare solutions of **(-)-Frontalin** and (+)-Frontalin in a suitable solvent (e.g., hexane) at a known concentration (e.g., 1 $\mu\text{g}/\mu\text{L}$).
- Apply a small aliquot (e.g., 10 μL) of the test solution to a filter paper strip and place it in one arm of the olfactometer. Place a filter paper with solvent only in the other arm as a control.
- Regulate a constant airflow (e.g., 100 mL/min) through each arm of the olfactometer.

- Introduce a single beetle at the base of the Y-tube.
- Observe the beetle's behavior for a set period (e.g., 5 minutes) and record its choice (which arm it enters and spends a significant amount of time in).
- Repeat the experiment with a sufficient number of beetles for statistical analysis (e.g., n=30).
- Randomize the position of the odor and control arms between trials to avoid positional bias.

Expected Results

Typically, *Dendroctonus frontalis* shows a significantly greater attraction to **(-)-Frontalin** compared to (+)-Frontalin or the solvent control. The quantitative data can be summarized in a table showing the percentage of beetles choosing each arm of the olfactometer.

Table 4: Representative Olfactometer Bioassay Results for *D. frontalis*

Odor Source	% Beetles Responding	% Choosing Odor	% Choosing Control
(-)-Frontalin	85	75	10
(+)-Frontalin	40	20	20

Mandatory Visualizations

Biosynthetic Pathway of Frontalin

The biosynthesis of frontalin in bark beetles is believed to proceed from the mevalonate pathway, with geranyl pyrophosphate as a key intermediate.^[1]

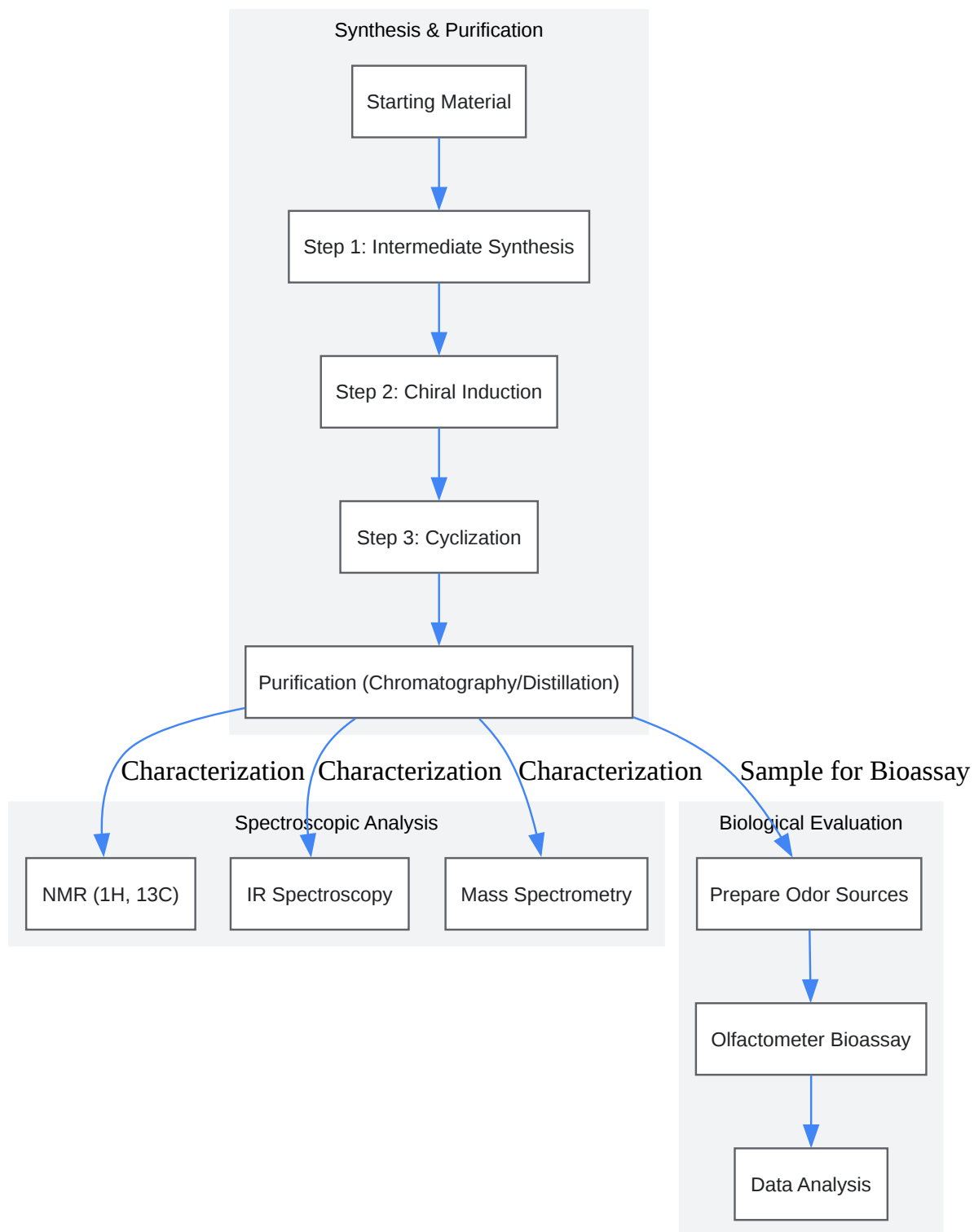


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Caption: Proposed biosynthetic pathway of **(-)-Frontalin**.

Experimental Workflow for Synthesis and Bioassay

The overall process from chemical synthesis to biological evaluation follows a logical progression.



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Caption: Experimental workflow for **(-)-Frontalin**.

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References

- 1. chimieorganique.faidherbe.org [chimieorganique.faidherbe.org]
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